N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a synthetic organic compound that belongs to the class of thiazepane derivatives. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The dimethylamino group attached to the phenyl ring imparts unique electronic properties to the molecule, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, and an appropriate electrophile.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the phenyl ring.
Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction involving the corresponding carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the thiazepane ring can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can be compared with other thiazepane derivatives and compounds containing similar functional groups:
Thiazepane Derivatives: Compounds such as 1,4-thiazepane-3,5-dione and 1,4-thiazepane-3-carboxylic acid share the thiazepane ring structure but differ in their substituents and functional groups.
Dimethylamino Compounds: Compounds like N,N-dimethyl-4-aminobenzamide and N,N-dimethyl-4-aminophenol contain the dimethylamino group but lack the thiazepane ring.
The uniqueness of this compound lies in the combination of the thiazepane ring and the dimethylamino group, which imparts distinct electronic and steric properties to the molecule, making it a valuable compound for various research applications.
Biological Activity
N-(4-(dimethylamino)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazepane ring, which contributes to its pharmacological properties. The structural formula can be represented as follows:
This structure includes a dimethylamino group, which is known to enhance solubility and biological activity.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including carbonic anhydrase isoforms, which are implicated in tumor progression and metastasis .
- Induction of Apoptosis : Studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, thereby contributing to its therapeutic effects .
Anticancer Properties
This compound has been evaluated for its anticancer properties against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 3.96 ± 0.21 | Induction of intrinsic apoptosis |
Caco-2 | 5.87 ± 0.37 | Inhibition of cell proliferation |
These findings suggest that the compound is particularly effective against breast and colorectal cancer cells, highlighting its potential as a therapeutic agent in oncology .
Other Biological Activities
In addition to its anticancer effects, the compound has demonstrated:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : It may also possess anti-inflammatory activities, although further research is needed to elucidate these effects fully.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Carbonic Anhydrase Inhibition : A study reported that derivatives similar to this compound showed significant inhibition of tumor-associated carbonic anhydrase isoforms (hCA II and hCA IX), with IC50 values ranging from 2.6 nM to 598.2 nM .
- Apoptosis Induction in MCF-7 Cells : Research demonstrated that treatment with this compound led to increased levels of active caspases and altered expression of Bcl-2 family proteins, indicating a shift towards apoptosis in breast cancer cells .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-17(2)11-5-3-10(4-6-11)15-14(19)12-9-20-8-7-13(18)16-12/h3-6,12H,7-9H2,1-2H3,(H,15,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXXUFKDIKELSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.